molecular formula C9H4F3N3O3 B1404778 2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole CAS No. 156360-57-5

2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole

Cat. No.: B1404778
CAS No.: 156360-57-5
M. Wt: 259.14 g/mol
InChI Key: MRCMWEHBFZHSPY-UHFFFAOYSA-N
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Description

2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms, one oxygen atom, and two carbon atoms . They are an important class of heterocyclic compounds and have been widely studied due to their broad range of chemical and biological properties . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Scientific Research Applications

Antimicrobial Properties

1,3,4-oxadiazoles, including compounds like 2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole, have been studied for their antimicrobial properties. A 2017 study by Jafari et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their antibacterial and antifungal activities. Some of these derivatives showed remarkable antibacterial activities against bacteria such as Staphylococcus aureus and Escherichia coli (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).

Liquid Crystalline Properties

The liquid crystalline properties of 1,3,4-oxadiazole derivatives have also been a subject of interest. In 2017, Abboud et al. synthesized new mesogenic homologous series based on 1,3,4-oxadiazole and observed that these compounds exhibited different liquid crystalline mesophases, influenced by the presence of the nitro group and alkoxy terminal chain (Abboud, Lafta, & Tomi, 2017).

Synthetic Methods

Research has focused on developing eco-friendly synthetic methods for 1,3,4-oxadiazoles. A 2015 study by Zhu et al. presented a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, offering high yields and energy efficiency, which is relevant for compounds like this compound (Zhu, Zou, Shao, & Li, 2015).

Optoelectronic Properties

The optoelectronic properties of 1,3,4-oxadiazole derivatives have been extensively studied. Joshi and Ramachandran (2017) modeled various derivatives to understand their electron density distribution and light-harvesting efficiency, which could be applicable to the study of this compound (Joshi & Ramachandran, 2017).

Molecular Structure

Research on the molecular structure of oxadiazole derivatives, including this compound, has been conducted to understand their electronic properties. Lutskii et al. (1970) performed molecular diagram calculations for 1,3,4-oxadiazoles and their derivatives to analyze electron systems in conjugation and the impact of various substituents (Lutskii, Shepel, Shvaika, & Klimisha, 1970).

Properties

IUPAC Name

2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-1-3-6(4-2-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCMWEHBFZHSPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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